4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide

Catalog No.
S15954662
CAS No.
41552-55-0
M.F
C14H12N4O3
M. Wt
284.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]b...

CAS Number

41552-55-0

Product Name

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide

IUPAC Name

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

InChI

InChI=1S/C14H12N4O3/c1-2-17-12(16-9-13(17)18(20)21)8-5-10-3-6-11(7-4-10)14(15)19/h2-9H,1H2,(H2,15,19)/b8-5+

InChI Key

FPLSSHOFFOCPJG-VMPITWQZSA-N

Canonical SMILES

C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]

Isomeric SMILES

C=CN1C(=CN=C1/C=C/C2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]

4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide is an organic compound characterized by its complex structure, which includes a benzamide moiety and a substituted nitroimidazole. The compound features a vinyl group linked to a nitroimidazole, which is known for its biological activity. The presence of the nitro group and the imidazole ring enhances its potential as a pharmaceutical agent, particularly in antimicrobial and anticancer applications.

Typical of compounds with vinyl and nitro groups. Key reactions include:

  • Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution, allowing for further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may alter the biological activity of the compound.
  • Addition Reactions: The double bond in the vinyl group can undergo addition reactions with nucleophiles, leading to various derivatives.

These reactions are significant for modifying the compound's properties and enhancing its biological efficacy.

The synthesis of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide typically involves:

  • Formation of the Nitroimidazole: Starting from 2-methylimidazole, it can be nitrated to introduce the nitro group.
  • Vinylation: A vinyl group can be introduced via a Wittig reaction or similar methods involving phosphonium salts.
  • Coupling Reaction: The final step often involves coupling the vinyl-substituted nitroimidazole with an appropriate benzamide derivative through amide bond formation.

These steps may vary based on the specific reagents and conditions used but generally follow established organic synthesis protocols.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it could serve as a lead compound for drug development.
  • Research: It may be used in studies exploring the mechanisms of action of nitroimidazole derivatives or in developing new therapeutic strategies against resistant pathogens.

Interaction studies focus on how 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its efficacy and potential side effects.
  • Mechanism of Action: Understanding how this compound affects cellular pathways can elucidate its role as an antimicrobial or anticancer agent.

Such studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide. Here are some notable examples:

Compound NameStructureBiological Activity
MetronidazoleNitroimidazoleAntimicrobial, Antiprotozoal
TinidazoleNitroimidazoleAntimicrobial
Benzamide DerivativesVariesVaries (often anticancer)

Uniqueness

The uniqueness of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide lies in its specific combination of a vinyl group with a nitroimidazole structure, which may enhance its reactivity and biological activity compared to other nitroimidazoles. This structural feature could lead to novel mechanisms of action or improved efficacy against certain pathogens or cancer cells.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.09094026 g/mol

Monoisotopic Mass

284.09094026 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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